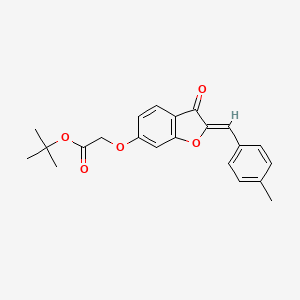

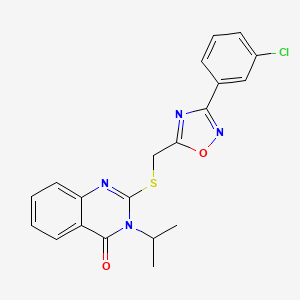

![molecular formula C6H9N3O B2701221 [1-(Triazol-2-yl)cyclopropyl]methanol CAS No. 2470438-77-6](/img/structure/B2701221.png)

[1-(Triazol-2-yl)cyclopropyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1-(Triazol-2-yl)cyclopropyl]methanol, also known as TCM, is a chemical compound that has been widely used in scientific research. It is a cyclopropyl derivative of triazole, which has a unique structure and properties that make it an attractive candidate for various applications.

Applications De Recherche Scientifique

Catalytic Applications

"[1-(Triazol-2-yl)cyclopropyl]methanol" and its derivatives have found significant use in catalysis, particularly in enhancing the efficiency of cycloaddition reactions. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands have been utilized to form stable complexes with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions under mild conditions with low catalyst loadings, highlighting their efficiency and versatility in organic synthesis (Salih Ozcubukcu et al., 2009)(Ozcubukcu et al., 2009).

Fluorescence Sensing

In the realm of chemical sensing, novel BINOL-based cyclophanes incorporating triazole moieties synthesized via click chemistry have demonstrated specific fluorescence quenching by Ag+ ions in methanol solution, suggesting their potential as selective fluorescent sensors for metal ions (Ji-ting Hou et al., 2011)(Hou et al., 2011).

Synthetic Methodologies

Derivatives of "[1-(Triazol-2-yl)cyclopropyl]methanol" have been explored in various synthetic methodologies, including the creation of donor-acceptor cyclopropanes. These compounds, featuring strong electron-donating triazene groups, enable catalyst-free ring-opening reactions and (3 + 2) annulations under mild conditions, demonstrating the structural flexibility and reactivity of these derivatives in constructing complex molecular architectures (Abdusalom A. Suleymanov et al., 2020)(Suleymanov et al., 2020).

Corrosion Inhibition

Triazole derivatives, including those related to "[1-(Triazol-2-yl)cyclopropyl]methanol", have been investigated as corrosion inhibitors for mild steel in acidic media. Studies have shown that these compounds can effectively adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Qisheng Ma et al., 2017)(Ma et al., 2017).

Antimicrobial Activities

Research on novel fluorescent triazolyl spirocyclic oxindoles, which can be synthesized from compounds including 1-(prop-2-ynyl)indoline-2,3-dione (a potential derivative or related compound to "[1-(Triazol-2-yl)cyclopropyl]methanol"), has indicated promising antimicrobial activities against several microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Harjinder Singh et al., 2014)(Singh et al., 2014).

Propriétés

IUPAC Name |

[1-(triazol-2-yl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-4,10H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXOQXVAWKRDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Triazol-2-yl)cyclopropyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2701139.png)

![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)